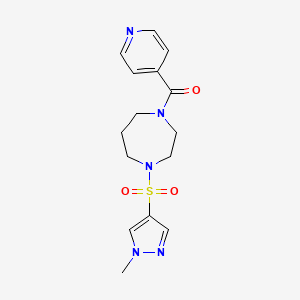
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O3S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(pyridin-4-yl)methanone represents a novel class of bioactive molecules that exhibit a range of biological activities. This article delves into its synthesis, mechanism of action, and various biological applications, supported by detailed research findings and case studies.
1. Chemical Structure and Synthesis
The compound consists of a pyrazole moiety linked to a diazepane and a pyridine ring, which contributes to its unique biological properties. The synthesis typically involves:
- Formation of the Pyrazole Moiety : Reaction of 1-methyl-1H-pyrazole with sulfonyl chloride under basic conditions.
- Diazepane Ring Formation : Tosylation of 1,4-diazepane using tosyl chloride.
- Coupling Reaction : Final coupling of the pyrazole sulfonyl chloride with the tosylated diazepane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or receptor functions, leading to therapeutic effects. Research indicates potential interactions with:
- Enzymes : Inhibition or activation depending on the target.
- Receptors : Binding affinity that can lead to altered signaling pathways.
3.1 Antimicrobial Properties
Studies have shown that derivatives of pyrazole exhibit significant antimicrobial activity against various pathogens. For instance:
- Compounds similar to the target molecule have demonstrated effective inhibition against E. coli, S. aureus, and Klebsiella pneumoniae .
- Specific pyrazole derivatives have shown up to 93% inhibition of interleukin-6 (IL-6), indicating anti-inflammatory potential .
3.2 Anticancer Activity
The compound has been investigated for its anticancer properties:
- In vitro studies reveal that certain pyrazole derivatives exhibit cytotoxicity against cancer cell lines such as HeLa cells .
- Structure–activity relationship (SAR) studies suggest modifications can enhance efficacy against specific cancer types .
3.3 Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties:
- Pyrazole derivatives have been tested for their ability to inhibit tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators .
4. Case Studies and Research Findings
5. Conclusion
The compound This compound exhibits promising biological activities across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research into its mechanisms and structural modifications may further enhance its efficacy and lead to new therapeutic applications.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of synergistic effects with existing therapies.
属性
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-18-12-14(11-17-18)24(22,23)20-8-2-7-19(9-10-20)15(21)13-3-5-16-6-4-13/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXPZIZYEXOZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














